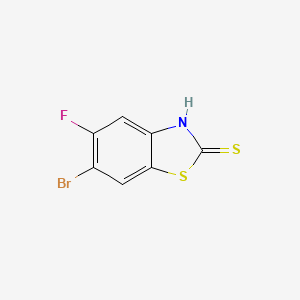
6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione is a versatile chemical compound with the molecular formula C7H3BrFNS2. This compound is known for its unique properties, making it valuable in various scientific research fields, including molecular structure studies, drug development, and catalysis.
Méthodes De Préparation
The synthesis of 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of bromine and fluorine sources. The reaction conditions often include a solvent such as ethanol or acetonitrile and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .
Industrial production methods may involve high-temperature reactions of aniline and carbon disulfide in the presence of sulfur, which proceeds by the following idealized equation:
C6H5NH2+CS2+S→C6H4(NH)SC=S+H2S
This method ensures a high yield of the product and is scalable for large-scale production .
Analyse Des Réactions Chimiques
6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitrogen atom.
Major products formed from these reactions include disulfides, thiols, and various substituted benzothiazoles.
Applications De Recherche Scientifique
6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying molecular structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and rubber additives due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparaison Avec Des Composés Similaires
6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione can be compared with other benzothiazole derivatives, such as:
5-Bromo-2,1,3-benzothiadiazole: This compound has similar structural features but differs in its reactivity and applications.
3-Bromo-5-fluorobenzotrifluoride: While it shares the bromine and fluorine substituents, its chemical behavior and uses are distinct.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
6-bromo-5-fluoro-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNKJMVJUEZCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)SC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














